Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
Description
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate (CAS: 96929-05-4) is a thiazole-based compound featuring a carbobenzyloxy (Cbz)-protected aminomethyl group at position 2 and an ethyl carboxylate ester at position 4 of the thiazole ring . The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic workflows and enabling selective deprotection under hydrogenolytic conditions. This compound is primarily utilized in medicinal chemistry research, particularly as an intermediate in the synthesis of bioactive molecules or protease inhibitors. Its synthesis likely involves cyclization of a thiosemicarbazide precursor with ethyl bromopyruvate, followed by Cbz protection of the aminomethyl group .
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19) |
InChI Key |
JFQJDJCJOIRJSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with a Cbz-protected amine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential antibacterial, antifungal, and antiviral properties.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Industry: Employed in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The thiazole ring’s aromaticity and the presence of functional groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Thiazole derivatives with varying substituents exhibit distinct electronic and steric profiles. Key analogs include:
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate
- Substituent: Boc (tert-butoxycarbonyl)-protected aminophenyl group.
- Molecular Weight : 315.5 g/mol .
- Key Features: The Boc group provides acid-labile protection, contrasting with the base-stable Cbz group.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
- Substituent : 2-nitrobenzylidene hydrazine.
- Key Features: The –NO₂ group reduces the HOMO-LUMO gap (4.12 eV) via conjugation, increasing reactivity compared to non-conjugated analogs. Hirshfeld surface analysis reveals dominant van der Waals interactions and hydrogen bonding in crystal packing .
Ethyl 2-aminothiazole-4-carboxylate
Table 1: Structural and Electronic Comparison
| Compound | Substituent | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Key Interactions |
|---|---|---|---|---|
| Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate | Cbz-aminomethyl | ~350 (estimated) | Not reported | Hydrogen bonding, π-π |
| Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate | Boc-aminophenyl | 315.5 | Not reported | π-π stacking |
| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | Nitrobenzylidene hydrazine | 337.3 (calculated) | 4.12 | van der Waals, hydrogen |
| Ethyl 2-aminothiazole-4-carboxylate | Amino | 172.2 | Not reported | High reactivity |
Biological Activity
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate (C15H16N2O4S) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential antimicrobial, antifungal, and anticancer properties, making it a significant candidate in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a thiazole ring, a carboxylate group, and a carbobenzyloxy (Cbz) group, which enhances its lipophilicity and biological activity. Its molecular weight is 336.36 g/mol, and it has been classified under various chemical databases such as PubChem .
Target Enzymes
This compound primarily interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in bacterial cell wall synthesis, making the compound a potential antibacterial agent . The mode of action involves inhibiting the enzyme's activity, thereby disrupting peptidoglycan synthesis in bacteria.
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Wall Synthesis : Disruption of peptidoglycan formation leads to bacterial cell lysis.
- Cell Signaling : It affects cellular processes such as gene expression and metabolism.
- Cytotoxicity : Exhibits cytotoxic effects on malignant cells, with IC50 values ranging from 0.09 to 0.49 μM against K562 leukemia cells .
Antimicrobial Properties
This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable strains include:
- Staphylococcus epidermidis
- Pseudomonas aeruginosa
- Candida albicans
- Candida glabrata
The compound's ability to inhibit these pathogens suggests its potential use in treating bacterial infections .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including leukemia. The National Cancer Institute (NCI) has reported promising results for similar thiazole derivatives in anticancer assays .
Table of Biological Activities
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are still under investigation. However, preliminary data suggest it is stable at room temperature and shows good solubility in organic solvents, which could facilitate its formulation into pharmaceuticals.
In terms of safety, compounds in this class have been noted for potential toxicity; therefore, further studies are needed to evaluate their safety profiles comprehensively.
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